N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a p-tolyl group (4-methylphenyl) at position 3 and a thioacetamide linker connected to a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) moiety. Its structure combines a bicyclic heterocyclic scaffold with sulfur-containing functional groups, which are critical for modulating biological activity, solubility, and metabolic stability. The compound’s synthesis likely involves coupling a thiolated thienopyrimidinone intermediate with a bromo- or chloroacetamide derivative of 1,3-benzodioxole under basic conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-13-2-5-15(6-3-13)25-21(27)20-16(8-9-30-20)24-22(25)31-11-19(26)23-14-4-7-17-18(10-14)29-12-28-17/h2-7,10H,8-9,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMPTZXIDPGVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The presence of the benzo[d][1,3]dioxole and thieno[3,2-d]pyrimidine structures suggests a potential for diverse biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxol have shown promising results in inhibiting cancer cell proliferation. A related study highlighted the anticancer effects of thiourea derivatives incorporating benzo[d][1,3]dioxol moieties. The synthesized compounds demonstrated IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamide have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies have employed annexin V-FITC assays to demonstrate that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways involving Bax and Bcl-2 proteins.
- Cell Cycle Arrest : Analysis of cell cycle progression indicates that these compounds may cause arrest at specific phases, thereby inhibiting tumor growth.
Study on Related Compounds
A study focusing on a series of benzo[d][1,3]dioxol derivatives indicated their efficacy in overcoming chemoresistance in cancer cells by inhibiting angiogenesis and P-glycoprotein activity. This highlights the potential for N-(benzo[d][1,3]dioxol-5-yl)-2-thioacetamide to similarly enhance the effectiveness of existing chemotherapeutic agents .
Comparative Analysis
A comparative analysis of various benzo[d][1,3]dioxol derivatives revealed that those with thioacetamide linkages exhibited enhanced cytotoxicity against cancer cell lines compared to their non-thioacetamide counterparts. This suggests a structure-activity relationship that could be exploited for drug development.
Data Table: Biological Activity Comparison
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | Chemotherapy agent |
| Compound A | HepG2 | 2.38 | EGFR inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis induction |
| Compound C | MCF7 | 4.52 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thieno[3,2-d]pyrimidinone vs. Pyrazolo[3,4-d]pyrimidine
- Target Compound: The thieno[3,2-d]pyrimidinone core provides a rigid, planar structure with sulfur at position 2, enhancing π-π stacking interactions in biological targets.
- Analog (): The pyrazolo[3,4-d]pyrimidine scaffold replaces the thiophene ring with a pyrazole, introducing an additional nitrogen atom. ~4.2 for the target compound) .
Thieno[3,2-d]pyrimidinone vs. Triazolo[4,5-d]pyrimidine
- Analog (): The triazolo[4,5-d]pyrimidine core incorporates a triazole ring, which improves metabolic stability due to reduced susceptibility to oxidative degradation. However, the increased polarity may limit blood-brain barrier penetration compared to the thieno analog .
Substituent Variations
Aromatic Ring Modifications
Thioacetamide Linker Modifications
- Target Compound : The thioacetamide linker (-S-CH2-C(=O)-NH-) provides flexibility and sulfur-based nucleophilicity, which may interact with cysteine residues in enzymes.
- Analog () : Replacing the benzo[d][1,3]dioxol-5-yl group with a benzyl moiety (N-benzyl-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide) reduces steric hindrance but decreases oxidation resistance .
Physicochemical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology :
- The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidine derivatives) react with halogenated acetamides (e.g., 2-chloro-N-(benzo[d][1,3]dioxol-5-yl)acetamide) under basic conditions.
- Use anhydrous potassium carbonate in dry acetone or DMF as a solvent, reflux for 3–6 hours, and purify via recrystallization (ethanol or ethyl acetate/hexane) .
- Monitor reaction progress using TLC (silica gel, UV detection).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group, S–C=N vibrations at ~1250 cm⁻¹) .
- NMR :
- ¹H NMR: Assign protons on the benzodioxol ring (δ 6.7–7.1 ppm), p-tolyl methyl (δ ~2.3 ppm), and thienopyrimidine protons (δ 3.2–4.1 ppm for tetrahydro protons).
- ¹³C NMR: Confirm carbonyl carbons (δ 165–175 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the compound's stability under experimental conditions?
- Methodology :
- Conduct accelerated stability studies in solvents (DMSO, ethanol) at 25°C, 40°C, and 60°C for 1–4 weeks. Use HPLC to monitor degradation products (C18 column, acetonitrile/water gradient) .
- Analyze hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via TGA/DSC .
Advanced Research Questions
Q. What computational strategies can predict the compound's binding affinity to biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, cytochrome P450). Validate with MD simulations (GROMACS) to assess binding stability .
- Calculate binding free energies (MM-PBSA/GBSA) and correlate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). Use Bayesian optimization or heuristic algorithms to reduce trial runs .
- For example, a central composite design can optimize reflux time (3–8 hours) and base equivalents (1.5–3.0 eq.) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Cross-validate assays (e.g., antioxidant vs. cytotoxic activity) using standardized protocols (e.g., DPPH/MTT assays).
- Perform meta-analysis of published data to identify confounding factors (e.g., solvent choice, cell line variability) .
- Use SAR studies to isolate the effects of substituents (e.g., p-tolyl vs. 4-chlorophenyl on thienopyrimidine) .
Q. What crystallographic methods are suitable for determining its 3D structure?
- Methodology :
- Grow single crystals via slow evaporation (e.g., DMSO/water). Collect X-ray diffraction data (λ = 0.710–1.541 Å) and refine using SHELX (SHELXL for refinement, Olex2 for visualization) .
- Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking in the crystal lattice .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the thioacetamide bond .
- Characterization : Combine multiple techniques (e.g., XRD + NMR) to resolve structural ambiguities .
- Data Analysis : Use cheminformatics tools (e.g., KNIME, Python RDKit) for batch processing of spectral or assay data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
